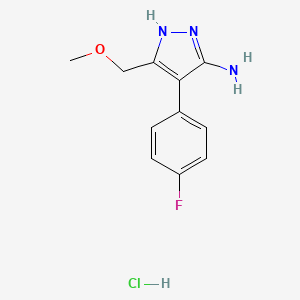

4-(4-Fluoro-phenyl)-5-methoxymethyl-2H-pyrazol-3-ylamine hydrochloride

Description

Historical Development of Pyrazole Derivatives in Chemical Research

The historical trajectory of pyrazole chemistry traces back to the seminal work of Ludwig Knorr in 1883, who first coined the term pyrazole and established the foundational synthetic methodologies that continue to influence modern heterocyclic chemistry. The initial synthesis involved the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, a method that remains a cornerstone of pyrazole synthesis today. Following this pioneering work, the field experienced significant advancement in 1887 with the synthesis of the first pyrazole-antipyrine, marking the beginning of systematic investigation into the pharmacological properties of pyrazole derivatives. The work of Hans von Pechmann in 1898 further expanded the synthetic repertoire by developing a classical method utilizing acetylene and diazomethane for pyrazole preparation, demonstrating the versatility of approaches to this heterocyclic system.

The twentieth century witnessed an exponential growth in pyrazole chemistry, driven by the recognition of their potential as therapeutic agents. The isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 marked the first discovery of a naturally occurring pyrazole, establishing these compounds as biologically relevant entities beyond synthetic constructs. This discovery catalyzed extensive research into the biological activities of pyrazole derivatives, leading to the development of numerous pharmaceutical agents. The structural-activity relationship studies that emerged during this period revealed that the pyrazole ring serves as a major pharmacophore, with its electronic properties and substitution patterns significantly influencing the pharmacological profiles of derivatives. The basic nature of pyrazole, with a pKb of 11.5, and its ability to function as both hydrogen-bond donor and acceptor, contributed to its recognition as a privileged scaffold in medicinal chemistry.

Contemporary pyrazole research has been characterized by increasingly sophisticated synthetic methodologies and a deeper understanding of structure-activity relationships. The development of microwave-assisted synthesis, catalytic processes, and green chemistry approaches has expanded the accessibility of complex pyrazole derivatives while addressing environmental concerns. Modern synthetic strategies encompass diverse approaches including cyclocondensation reactions, 1,3-dipolar cycloadditions, and multicomponent reactions, enabling the preparation of highly substituted pyrazole derivatives with precise control over regiochemistry and stereochemistry. The integration of computational chemistry and high-throughput screening methodologies has further accelerated the discovery and optimization of pyrazole-based compounds for specific applications.

Significance of 4-(4-Fluoro-phenyl)-5-methoxymethyl-2H-pyrazol-3-ylamine hydrochloride

The compound this compound occupies a unique position within the pyrazole family due to its distinctive structural features and potential applications in specialized research contexts. The presence of a fluorine atom on the phenyl substituent introduces significant electronic modifications that influence both the compound's physical properties and its potential biological activities. Fluorine substitution is well-established in medicinal chemistry for its ability to modulate lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic placement of the fluorine atom at the para position of the phenyl ring creates a specific electronic environment that distinguishes this compound from other pyrazole derivatives.

The methoxymethyl group at position 5 of the pyrazole ring represents another significant structural feature that contributes to the compound's distinctiveness. This substituent provides a balance between hydrophilic and lipophilic characteristics, potentially influencing the compound's solubility profile and membrane permeability properties. The methoxymethyl functionality also serves as a potential site for metabolic transformation and can influence the compound's pharmacokinetic behavior. The incorporation of an amine group at position 3, presented as the hydrochloride salt, enhances the compound's aqueous solubility and provides a site for potential hydrogen bonding interactions with biological targets or crystallographic structures.

The hydrochloride salt form of this compound reflects standard pharmaceutical practices for improving the handling characteristics and stability of amine-containing compounds. The formation of the hydrochloride salt typically enhances crystallinity, improves shelf stability, and facilitates accurate dosing in research applications. The molecular weight of 257.69 daltons positions this compound within an optimal range for various research applications, being sufficiently complex to exhibit specific biological activities while remaining accessible through standard synthetic methodologies. The compound's classification as a specialty material indicates its potential value in specialized research contexts, particularly those requiring precise molecular structures for structure-activity relationship studies.

Positioning within Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry, this compound exemplifies the evolution toward increasingly sophisticated and functionally diverse heterocyclic compounds. Pyrazole derivatives occupy a central position among five-membered nitrogen-containing heterocycles, competing with imidazoles, triazoles, and other azole systems for applications in pharmaceutical and materials science. The compound's structure incorporates multiple functional groups that are commonly found in bioactive molecules, positioning it as a potential scaffold for further derivatization and optimization.

The five-membered pyrazole ring system, characterized by two adjacent nitrogen atoms, provides a unique electronic environment that influences the compound's reactivity patterns and potential interactions with biological targets. The positioning of nitrogen atoms within the ring creates distinct electronic densities that can participate in hydrogen bonding, coordinate bond formation, and π-π stacking interactions. These properties are particularly relevant in the context of enzyme inhibition and receptor binding, where specific geometric and electronic complementarity is required for high-affinity interactions. The compound's substitution pattern, with aromatic, aliphatic, and amino functionalities, provides multiple sites for potential interactions with biological macromolecules.

Comparative analysis with other heterocyclic systems reveals that pyrazole derivatives often exhibit unique pharmacological profiles compared to their imidazole and triazole counterparts. The specific electronic properties of the pyrazole ring system, combined with the particular substitution pattern present in this compound, create opportunities for selective interactions with biological targets. The incorporation of fluorine substitution further distinguishes this compound from conventional pyrazole derivatives, as fluorinated heterocycles often exhibit enhanced metabolic stability and altered binding characteristics. The methoxymethyl and amino substituents provide additional diversity in terms of potential interactions and metabolic pathways.

Theoretical Framework and Research Objectives

The theoretical framework underlying research into this compound encompasses multiple interconnected aspects of modern chemical science. Structure-activity relationship principles form a fundamental component of this framework, guiding the understanding of how specific structural features contribute to the compound's overall properties and potential applications. The electronic effects of fluorine substitution, the steric and electronic contributions of the methoxymethyl group, and the hydrogen bonding capabilities of the amino functionality all contribute to a complex theoretical model that can be used to predict and rationalize the compound's behavior in various chemical and biological contexts.

Computational chemistry methodologies provide essential tools for understanding the compound's electronic structure, conformational preferences, and potential interaction patterns. Density functional theory calculations can elucidate the charge distribution within the molecule, identify reactive sites, and predict geometrical parameters that influence biological activity. Molecular dynamics simulations can provide insights into the compound's behavior in solution and its potential interactions with biological targets. These computational approaches complement experimental studies and provide a theoretical foundation for further chemical modifications and optimization strategies.

The research objectives associated with this compound encompass both fundamental chemical characterization and applied research toward specific applications. Fundamental objectives include comprehensive structural characterization using spectroscopic and crystallographic methods, determination of physicochemical properties, and elucidation of stability profiles under various conditions. Applied research objectives focus on evaluating the compound's potential in specialized applications, understanding its reactivity patterns for further derivatization, and assessing its suitability as a scaffold for more complex molecular architectures.

Properties

IUPAC Name |

4-(4-fluorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3O.ClH/c1-16-6-9-10(11(13)15-14-9)7-2-4-8(12)5-3-7;/h2-5H,6H2,1H3,(H3,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMPTGKERMSMJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(=NN1)N)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Preparation of N-Substituted Pyrazoles from Primary Amines

A relevant method reported for N-substituted pyrazoles involves reacting primary aromatic amines with diketones and O-(4-nitrobenzoyl)hydroxylamine under mild heating (85 °C) in DMF solvent. The reaction proceeds via cyclization to the pyrazole ring, followed by workup involving extraction and chromatographic purification. This method could be adapted for the synthesis of 4-(4-fluoro-phenyl) substituted pyrazoles by using 4-fluoroaniline or related amines as starting materials.

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Primary aromatic amine (e.g., 4-fluoroaniline) | DMF, 85 °C, 1.5 h | ~26 | Purification by alumina column chromatography |

| Diketone | Stoichiometric with amine | ||

| O-(4-nitrobenzoyl)hydroxylamine | Added to reaction mixture |

Pyrazolone Derivatives Synthesis and Functionalization

Pyrazolone derivatives structurally related to pyrazol-3-ylamines are synthesized by reacting substituted phenylhydrazines with β-ketoesters such as ethyl acetoacetate or ethyl benzoylacetate in acidic media (acetic acid or refluxing methanol). Methylation at the 5-position is achieved using dimethyl sulfate in alkaline medium, yielding O-methyl or N-methyl derivatives.

For the methoxymethyl group introduction at the 5-position, Mannich reactions employing dimethylamine hydrochloride and formaldehyde have been reported, which can be adapted to introduce methoxymethyl substituents by suitable choice of reagents.

| Step | Reagents and Conditions | Product Type |

|---|---|---|

| Pyrazolone formation | 4-fluorophenylhydrazine hydrochloride + ethyl acetoacetate in acetic acid, NaOAc catalyst, RT or reflux | 4-(4-Fluoro-phenyl)-pyrazolone |

| Methylation | Dimethyl sulfate in alkaline medium | 5-Methylated pyrazolone |

| Mannich reaction | Dimethylamine hydrochloride + formaldehyde in acidic medium | 5-Dimethylaminomethyl derivative |

Multi-Step Synthesis via Pyrazole Carbaldehydes and Further Functionalization

Another approach involves synthesis of 5-substituted pyrazol-3-ylmethanols by reduction of ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates, followed by selective oxidation to aldehydes and conversion to nitriles or amines. This pathway allows introduction of various substituents at the 5-position, including methoxymethyl groups after further transformations.

For example, selective oxidation with 2-iodoxybenzoic acid (IBX) in DMSO converts pyrazolylmethanols to pyrazole-3-carbaldehydes, which can be converted to amines and then isolated as hydrochloride salts.

Purification and Characterization

- Purification is typically performed by column chromatography using silica gel or basic alumina with solvent systems such as hexane/dichloromethane/methanol mixtures.

- Isolation of hydrochloride salt is achieved by treatment with HCl in organic solvents or by direct crystallization from suitable solvents.

- Characterization includes NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm substitution patterns and purity.

Summary Table of Preparation Methods

Research Findings and Notes

- The direct preparation method is advantageous for simplicity but may yield moderate yields and requires chromatographic purification.

- Pyrazolone derivatives offer a versatile platform for functionalization at the 5-position, including methoxymethyl groups, through Mannich-type or methylation reactions.

- Multi-step syntheses via pyrazolylmethanols and aldehydes provide high control over substitution patterns but involve more complex procedures.

- The hydrochloride salt form improves compound stability and facilitates isolation.

- Spectroscopic data confirm the presence of the fluoro substituent and methoxymethyl group, with characteristic NMR shifts and IR bands.

This detailed analysis consolidates diverse synthetic strategies for preparing 4-(4-fluoro-phenyl)-5-methoxymethyl-2H-pyrazol-3-ylamine hydrochloride, supporting method selection based on desired yield, complexity, and available starting materials.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-phenyl)-5-methoxymethyl-2H-pyrazol-3-ylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro-phenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Hydrolysis: The methoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Hydrolysis: Acidic or basic conditions.

Major Products Formed

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Corresponding alcohols or amines.

Substitution: Substituted derivatives with new functional groups.

Hydrolysis: Corresponding alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential biological activities that make it a candidate for drug development. Its structure allows for interactions with various biological targets, particularly in the realm of anti-inflammatory and antimicrobial agents.

Anti-inflammatory Activity

Research indicates that compounds similar to 4-(4-Fluoro-phenyl)-5-methoxymethyl-2H-pyrazol-3-ylamine hydrochloride can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition leads to reduced production of prostaglandins, thereby alleviating inflammation-related symptoms .

Antimicrobial Properties

Studies have shown that pyrazole derivatives possess antimicrobial activities. The compound's structure may allow it to disrupt microbial cell functions or inhibit essential enzymes, making it a potential candidate for developing new antimicrobial agents .

Case Study 1: Synthesis and Biological Evaluation

A study published in the Journal of Medicinal Chemistry focused on synthesizing pyrazole derivatives, including this compound. The synthesized compounds were evaluated for their anti-inflammatory and antimicrobial activities using various in vitro assays. Results indicated significant activity against both COX enzymes and several bacterial strains, suggesting its utility as a lead compound for further drug development .

Case Study 2: Structure-Activity Relationship (SAR)

Another study investigated the structure-activity relationship of pyrazole derivatives to understand how modifications affect their biological activity. It was found that the presence of the fluorophenyl group enhanced the compound's binding affinity to COX enzymes, leading to improved anti-inflammatory effects. This highlights the importance of specific structural features in optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-phenyl)-5-methoxymethyl-2H-pyrazol-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels involved in various biological processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, neurotransmission, or cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s pyrazole core is functionalized with electron-withdrawing (fluoro) and electron-donating (methoxymethyl) groups, influencing its electronic properties and intermolecular interactions. Its hydrochloride form introduces ionic character, distinguishing it from neutral analogs.

Comparison with Isostructural Thiazole Derivatives

describes two isostructural compounds:

- 4 : 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole

- 5 : 4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole

Table 1: Comparative Analysis

Key Findings:

Core Heterocycles : The target compound’s pyrazole core contrasts with the thiazole-pyrazole-triazole hybrid in Compounds 4 and 2. This difference impacts π-π stacking and dipole interactions .

Halogen Effects: Compound 4 (Cl) and 5 (F) exhibit nearly identical crystal packing, with minor adjustments for halogen size, demonstrating substituent-driven lattice flexibility .

Hydrogen Bonding : The hydrochloride group in the target compound likely forms stronger ionic interactions compared to the neutral C–H···N/S bonds in 4 and 5, affecting melting points and solubility .

Biological Activity

4-(4-Fluoro-phenyl)-5-methoxymethyl-2H-pyrazol-3-ylamine hydrochloride is a chemical compound characterized by its unique structural features, which include a pyrazole ring and specific substituents that enhance its biological activity. The molecular formula for this compound is C11H13ClFN3O, with a molecular weight of approximately 257.7 g/mol. Its hydrochloride form improves solubility, making it suitable for various biological applications .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that the compound exhibits significant binding affinity to various receptors and enzymes, which may influence cellular pathways and therapeutic outcomes.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for elucidating the compound's efficacy. Variations in substituents can dramatically alter the biological profile. For instance, the presence of the fluorophenyl and methoxymethyl groups enhances lipophilicity and binding interactions, potentially leading to increased biological activity compared to structurally similar compounds .

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methoxy-N-(4-fluorophenyl)-2H-pyrazol-3-amines | Similar pyrazole structure | Different substitution patterns affecting activity |

| 5-(4-Fluorophenyl)-2H-pyrazol-3-amines | Lacks methoxymethyl group | Potentially different biological activity profiles |

| 4-(Phenyl)-5-methoxymethyl-2H-pyrazol-3-amines | No fluorine substitution | Variation in electronic properties influencing reactivity |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antifungal Activity : A study exploring related pyrazole compounds demonstrated that structural modifications significantly impacted antifungal properties. Compounds with electronegative substituents like fluorine showed enhanced antifungal activity against Candida species, indicating that similar modifications in this compound could yield promising results .

- Inhibition Studies : In vitro assays have shown that derivatives of pyrazole compounds can inhibit key enzymes involved in metabolic pathways. The binding interactions with these enzymes suggest potential applications in drug development targeting metabolic disorders .

- Molecular Docking Studies : Computational studies using molecular docking have indicated favorable interactions between the compound and target proteins, revealing insights into its mechanism of action at the molecular level .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively documented; however, its solubility profile suggests good bioavailability potential. Toxicological evaluations are essential to determine safety margins and therapeutic indices for future clinical applications.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(4-Fluoro-phenyl)-5-methoxymethyl-2H-pyrazol-3-ylamine hydrochloride?

The compound is synthesized via multi-step protocols starting from aryl-substituted pyrazole precursors. A representative approach involves:

- Condensation reactions of hydrazine derivatives with ketones or aldehydes to form the pyrazole core. For example, hydrazine hydrate refluxed with fluorophenyl-containing ketones in glacial acetic acid generates the pyrazoline intermediate .

- Functionalization of the pyrazole ring via methoxymethylation (e.g., using methoxymethyl chloride under basic conditions) and subsequent amine group introduction.

- Hydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., ethanol or acetone).

Key considerations: Reaction monitoring via TLC and purification via recrystallization are critical for isolating high-purity intermediates .

Q. What spectroscopic techniques are used to characterize this compound, and what key data should researchers prioritize?

- NMR spectroscopy : Focus on and NMR to confirm substitution patterns. For example:

- The 4-fluorophenyl group shows aromatic protons as doublets () in the δ 7.2–7.6 ppm range.

- Methoxymethyl protons resonate as a singlet (~δ 3.3–3.5 ppm for OCH) and a multiplet (~δ 4.2–4.5 ppm for CH) .

- Mass spectrometry (HRMS) : Verify the molecular ion peak ([M+H]) and isotopic pattern consistent with fluorine and chlorine.

- FTIR : Confirm N–H stretching (~3400 cm) and C–F absorption (~1220 cm) .

Q. How do solubility properties influence experimental design for this compound?

The hydrochloride salt enhances water solubility compared to the free base, facilitating biological assays. However, in organic solvents:

- Polar aprotic solvents (DMSO, DMF) are preferred for dissolution, while chlorinated solvents (DCM, chloroform) may precipitate the salt.

- pH-dependent solubility : Adjusting pH with aqueous NaOH or HCl can recover the free base or salt form for specific applications (e.g., crystallography) .

Advanced Research Questions

Q. What strategies optimize reaction yields during methoxymethylation of the pyrazole core?

- Temperature control : Methoxymethylation at 0–5°C minimizes side reactions (e.g., over-alkylation).

- Catalyst selection : Use of mild bases (e.g., KCO) instead of strong bases (NaH) reduces decomposition .

- Solvent choice : Anhydrous THF or DMF improves reagent stability. Post-reaction quenching with ice-water enhances product recovery .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Single-crystal growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.

- Data interpretation : The 4-fluorophenyl and methoxymethyl groups exhibit distinct torsion angles (~5–15°) and bond lengths (C–F: ~1.35 Å), validated against crystallographic databases (e.g., CCDC) .

- Challenges : Disorder in the methoxymethyl group may require constrained refinement or dynamic motion modeling .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors for kinase assays).

- Structural analogs : Compare activity trends with derivatives lacking the methoxymethyl or fluorine groups to isolate pharmacophore contributions .

- Meta-analysis : Cross-reference data from independent studies (e.g., enzymatic vs. cellular assays) to identify assay-specific artifacts .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for moisture-sensitive intermediates .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates; recrystallization for final products .

- Stability : Store the hydrochloride salt in desiccated conditions to prevent hygroscopic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.